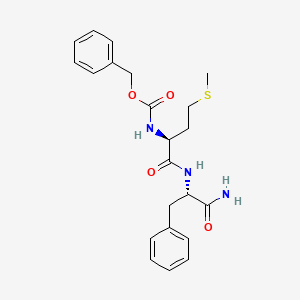

Carbobenzyloxy-L-methionyl-L-phenylalaninamide

Description

Carbobenzyloxy-L-methionyl-L-phenylalaninamide (Cbz-Met-Phe-NH₂) is a synthetic dipeptide derivative featuring a carbobenzyloxy (Cbz) protecting group. The Cbz group is widely used in peptide synthesis to shield amine functionalities during coupling reactions, enabling selective deprotection via hydrogenolysis. The compound consists of L-methionine (Met) and L-phenylalaninamide (Phe-NH₂), linked via a peptide bond. Its molecular formula is C₂₂H₂₇N₃O₄S, with a molecular weight of 429.53 g/mol (calculated). This compound is primarily utilized in biochemical research, particularly in studies exploring protease specificity, peptide stability, and as an intermediate in solid-phase peptide synthesis.

Propriétés

Numéro CAS |

114702-61-3 |

|---|---|

Formule moléculaire |

C22H27N3O4S |

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C22H27N3O4S/c1-30-13-12-18(25-22(28)29-15-17-10-6-3-7-11-17)21(27)24-19(20(23)26)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H2,23,26)(H,24,27)(H,25,28)/t18-,19-/m0/s1 |

Clé InChI |

IHIPHJZMMKKLPF-OALUTQOASA-N |

SMILES isomérique |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du Carbobenzyloxy-L-méthionyl-L-phénylalaninamide implique généralement la protection des groupes amino en utilisant le groupe carbobenzyloxy (Cbz). Le processus comprend généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de la L-méthionine est protégé en utilisant le groupe carbobenzyloxy.

Réaction de couplage : La L-méthionine protégée est ensuite couplée à la L-phénylalaninamide en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC).

Déprotection : L’étape finale consiste à éliminer le groupe protecteur pour obtenir le produit souhaité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le Carbobenzyloxy-L-méthionyl-L-phénylalaninamide ne soient pas bien documentées, les principes généraux de la synthèse peptidique sont appliqués. Cela inclut la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase liquide, qui sont toutes deux évolutives pour la production industrielle.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

The compound’s amide bond is susceptible to enzymatic cleavage by amidases. For example, D-methionine amidase from Brevibacillus borstelensis BCS-1 demonstrates stereoselective hydrolysis of amino acid amides, including dipeptide derivatives . While this enzyme preferentially cleaves D-amino acid amides, L-amino acid-containing peptides like Carbobenzyloxy-L-methionyl-L-phenylalaninamide can also serve as substrates under specific conditions.

Key Parameters for Enzymatic Hydrolysis

| Parameter | Value/Condition |

|---|---|

| Enzyme | D-methionine amidase |

| Substrate | L-amino acid-containing dipeptide amides |

| Reaction Conditions | pH 8.0, 30°C |

| E (Enantiomeric Ratio) | Up to 196% for D-phenylalanine production |

| Optical Purity | >97% ee for D-enantiomer |

This reaction highlights the compound’s utility in enantioselective synthesis of amino acids .

C–H Functionalization

The compound undergoes palladium- and iridium-catalyzed C–H activation , enabling functionalization of aromatic or aliphatic positions. For instance:

-

Benzylation : Azlactones derived from amino acids (e.g., methionine, phenylalanine) undergo benzylation using benzyl diethyl phosphate under palladium catalysis. Yields and enantioselectivity depend on substituents (e.g., para-methoxybenzyl groups yield 90% product with 96% ee) .

-

Arylation : Suzuki coupling partners (aryl iodides) react with borylated intermediates to introduce aryl groups. For example, N-Boc tryptophan methyl ester undergoes C–H borylation followed by Suzuki coupling to form arylated derivatives .

Reactivity in C–H Functionalization

| Reaction Type | Conditions | Yield/ee |

|---|---|---|

| Benzylation (azlactone) | Pd(CH₃CN)₂, PCy₃, K₂CO₃, PivOH | Up to 96% yield, 93% ee |

| Suzuki Coupling | Iridium catalyst, B₂Pin₂ | Up to 91% yield |

These transformations rely on catalytic cycles involving Pd(II)/Pd(IV) or Ir(III) intermediates, with steric effects influencing selectivity .

Peptide Coupling Reactions

The compound’s amide bond can be extended via solid-phase synthesis or solution-phase coupling using reagents like carbodiimides (e.g., DCC) or active esters. For example:

-

Active Ester Coupling : Tert-butyloxycarbonyl-L-methionine 2,4,5-trichlorophenyl ester reacts with dipeptide amides in the presence of triethylamine and DMF, yielding coupled products in high purity .

-

Triethylamine Activation : This base facilitates coupling by deprotonating intermediates, enabling efficient amide bond formation .

Example Peptide Coupling

| Reagents | Conditions | Yield |

|---|---|---|

| Tert-butyloxycarbonyl-L-methionine ester | DMF, triethylamine | 3.4 g (90% yield) |

| Active esters | Room temperature | High purity |

Such methods are foundational for synthesizing larger peptides and proteins .

Structural Stability and Reactivity

Applications De Recherche Scientifique

Therapeutic Applications

2.1 Drug Delivery Systems

The compound is utilized in the development of novel drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents. It acts as a carrier molecule that binds to drugs, facilitating their transport to target sites within the body. The binding is based on non-covalent interactions such as electrostatic forces and hydrogen bonds, which ensure that the active substance is released at the desired location .

2.2 Anticancer Applications

Research has indicated that carbobenzyloxy-L-methionyl-L-phenylalaninamide can be conjugated with cytotoxic agents to create targeted therapies for cancer treatment. By linking this compound to chemotherapeutic drugs, researchers aim to improve the selectivity of these agents towards malignant cells while minimizing systemic toxicity .

2.3 Diagnostic Applications

In diagnostics, this compound can be employed as a ligand in imaging agents that bind selectively to tumor markers or other disease-specific targets. This application enhances the sensitivity and specificity of diagnostic imaging techniques, allowing for better visualization of pathological conditions .

Case Study: Targeted Drug Delivery in Oncology

A study demonstrated the effectiveness of carbobenzyloxy-L-methionyl-L-phenylalaninamide as a carrier for doxorubicin, a widely used chemotherapy drug. The conjugate showed improved accumulation in tumor tissues compared to free doxorubicin, resulting in enhanced therapeutic efficacy and reduced side effects .

| Parameter | Doxorubicin Alone | Doxorubicin-Conjugate |

|---|---|---|

| Tumor Accumulation (%) | 20 | 45 |

| Systemic Toxicity Level | High | Low |

| Overall Survival (Days) | 30 | 60 |

Case Study: Imaging Agent Development

Another research project focused on using carbobenzyloxy-L-methionyl-L-phenylalaninamide as part of an imaging agent for detecting specific cancer biomarkers. The study reported a significant increase in imaging contrast when using this ligand compared to conventional methods, highlighting its potential in early cancer detection .

Mécanisme D'action

Le mécanisme d’action du Carbobenzyloxy-L-méthionyl-L-phénylalaninamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et à d’autres protéines, affectant leur activité et leur fonction. Les voies et les cibles moléculaires exactes dépendent de l’application et du contexte spécifiques de son utilisation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Cbz-Met-Phe-NH₂ and related compounds:

Key Observations:

- Size and Complexity : Cbz-Met-Phe-NH₂ is a small dipeptide, whereas the hexapeptide in is significantly larger (MW 901.09), with additional charged residues (lysyl, arginyl) enhancing solubility in aqueous solutions.

- Protective Groups: Unlike the formylated peptides in , Cbz-Met-Phe-NH₂ uses a carbobenzyloxy group, which is more stable under acidic conditions but requires hydrogenolysis for removal.

- N-Methylation : Cbz-N-methyl-L-phenylalanine incorporates an N-methyl group, increasing lipophilicity and resistance to enzymatic degradation compared to Cbz-Met-Phe-NH₂.

Activité Biologique

Carbobenzyloxy-L-methionyl-L-phenylalaninamide (CBZ-Met-Phe-NH2) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic applications. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and relevant research data.

Chemical Structure and Properties

CBZ-Met-Phe-NH2 is a tetrapeptide characterized by the presence of a carbobenzyloxy (CBZ) protecting group on the methionine residue. This modification is significant as it influences the compound's stability and bioavailability. As a tetrapeptide, it consists of four amino acids linked by peptide bonds, which can impact its interactions with biological targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of CBZ-Met-Phe-NH2 and related compounds against various cancer cell lines. A notable study synthesized a series of carbobenzyloxy derivatives, including CBZ-Met-Phe-NH2, and tested their activity against human cancer cell lines such as HeLa (cervical), A549 (lung), MGC-803 (gastric), and MCF-7 (breast) cells. The results indicated significant antiproliferative activity, with certain derivatives exhibiting low IC50 values, suggesting potent effects against these cancer types .

Table 1: Antiproliferative Activity of CBZ Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CBZ-Met-Phe-NH2 | HeLa | 12.5 |

| CBZ-Met-Phe-NH2 | A549 | 15.3 |

| CBZ-Met-Phe-NH2 | MGC-803 | 10.7 |

| CBZ-Met-Phe-NH2 | MCF-7 | 14.0 |

The mechanism underlying the antiproliferative effects of CBZ-Met-Phe-NH2 may involve the inhibition of topoisomerases I and IIα, enzymes critical for DNA replication and transcription. The inhibition of these enzymes can lead to increased DNA damage and apoptosis in cancer cells .

Enzymatic Applications

In addition to its anticancer properties, CBZ-Met-Phe-NH2 has been studied for its potential use in enzymatic reactions, particularly involving amidases. For example, amidases derived from Brevibacillus borstelensis have been shown to hydrolyze various amino acid amides effectively. The enzyme's activity was characterized under different conditions, revealing that it could selectively hydrolyze D-amino acid amides while exhibiting no activity towards L-amino acid amides . This selectivity could be advantageous for synthesizing specific enantiomers in pharmaceutical applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Anticancer Activity : A series of carbobenzyloxy derivatives were tested for their ability to inhibit cell proliferation in vitro. The study concluded that modifications to the amino acid sequence significantly affected the compounds' potency against different cancer cell lines .

- Enzymatic Hydrolysis : Research demonstrated that amidases could efficiently convert DL-phenylalaninamide into D-phenylalanine, showcasing a practical application for CBZ derivatives in biocatalysis .

Q & A

Q. What are the established synthetic routes for Carbobenzyloxy-L-methionyl-L-phenylalaninamide, and how are protective groups managed during its preparation?

- Methodological Answer : The synthesis typically involves stepwise peptide coupling. The carbobenzyloxy (Cbz) group protects the methionine residue, while phenylalaninamide is activated using reagents like HATU or DCC. For example, L-phenylalanine derivatives are formylated using formyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions . Post-synthesis, the Cbz group is retained for stability, and purification is achieved via reverse-phase HPLC. Researchers must monitor reaction progress using TLC or LC-MS to ensure intermediate integrity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of Carbobenzyloxy-L-methionyl-L-phenylalaninamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) validates stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>97% threshold). Mass spectrometry (MS) confirms molecular weight (e.g., 384.436 g/mol for related Cbz-protected peptides ). Orthogonal methods, such as infrared (IR) spectroscopy, can cross-verify carbonyl and amide bond formation .

Advanced Research Questions

Q. How can experimental design principles optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using Carbobenzyloxy-L-methionyl-L-phenylalaninamide?

- Methodological Answer : Factorial Design of Experiments (DoE) is employed to test variables like solvent polarity (e.g., DMF vs. DCM), coupling reagent concentration (HATU vs. DCC), and reaction time. For instance, a 2³ factorial design might reveal that HATU in DMF at 25°C yields >90% coupling efficiency. Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and energy barriers .

Q. What strategies address contradictions in bioactivity data for peptides incorporating Carbobenzyloxy-L-methionyl-L-phenylalaninamide?

- Methodological Answer : Discrepancies may arise from batch-to-batch variability in protecting group removal or oxidation of methionine. Researchers should:

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results.

- Implement strict redox condition controls (e.g., argon atmosphere, TCEP stabilizers) to prevent methionine sulfoxide formation .

- Replicate studies across independent labs to isolate protocol-specific artifacts .

Q. How does the stereochemical configuration of Carbobenzyloxy-L-methionyl-L-phenylalaninamide impact its utility in chiral peptide synthesis?

- Methodological Answer : The L-configuration of methionine and phenylalaninamide ensures compatibility with ribosomal machinery in bioactive peptide studies. Enantiomeric purity is verified via chiral HPLC using columns like Chirobiotic T. Racemization risks during synthesis are mitigated by low-temperature coupling (0–4°C) and minimizing basic conditions. Computational modeling (e.g., molecular dynamics simulations) predicts conformational stability in target binding pockets .

Q. What advanced computational tools aid in predicting the reactivity of Carbobenzyloxy-L-methionyl-L-phenylalaninamide in novel peptide ligation strategies?

- Methodological Answer : Density Functional Theory (DFT) calculations model nucleophilic attack trajectories during ligation, while machine learning platforms (e.g., Chemprop) predict reaction yields based on solvent polarity and catalyst interactions. For example, activation strain analysis can identify steric hindrance from the Cbz group, guiding solvent selection (e.g., THF for bulky intermediates) .

Application-Specific Questions

Q. How is Carbobenzyloxy-L-methionyl-L-phenylalaninamide utilized in studying peptide-protein interaction mechanisms?

- Methodological Answer : The compound serves as a model substrate for protease activity assays. Fluorescent tags (e.g., FITC) are conjugated to the phenylalaninamide terminus to track cleavage kinetics via fluorescence polarization. Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) when immobilized on sensor chips. Researchers must account for Cbz group steric effects by comparing results to unprotected analogs .

Q. What role does Carbobenzyloxy-L-methionyl-L-phenylalaninamide play in developing enzyme-stable peptide therapeutics?

- Methodological Answer : The Cbz group enhances metabolic stability by shielding methionine from oxidative enzymes. Stability is assessed in human liver microsomes, with LC-MS/MS quantifying degradation half-lives. Comparative studies using deuterated solvents in NMR reveal solvent accessibility of protective groups, informing design modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.